molecular formula C11H7FO2 B1304203 6-Fluoro-2-naphthoic acid CAS No. 5043-01-6

6-Fluoro-2-naphthoic acid

Cat. No.: B1304203
CAS No.: 5043-01-6
M. Wt: 190.17 g/mol
InChI Key: CYKDCZRPLWJEKA-UHFFFAOYSA-N
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Description

6-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2 and a molecular weight of 190.17 g/mol . It is a derivative of naphthoic acid, where a fluorine atom is substituted at the 6th position of the naphthalene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Fluoro-2-naphthoic acid can be synthesized through several methods. One common approach involves the fluorination of 2-naphthoic acid. This can be achieved by using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale fluorination reactors. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-2-naphthoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-2-naphthoic acid involves its ability to participate in chemical reactions as either a nucleophile or an electrophile. This versatility allows it to form covalent bonds with other molecules through reactions such as esterification, amidation, and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison: 6-Fluoro-2-naphthoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where fluorine’s electronegativity and size play a crucial role. Compared to its analogs, such as 6-amino-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, the fluorinated compound often exhibits different reactivity and selectivity in chemical transformations .

Properties

IUPAC Name

6-fluoronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKDCZRPLWJEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382295
Record name 6-Fluoro-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-01-6
Record name 6-Fluoro-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-2-naphthoic acid
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Synthesis routes and methods

Procedure details

To a solution of 6-fluoro-2-naphthoic acid ethyl ester (600 mg, 2.75 mmol) in ethanol (10 mL) at room temperature, is added 1 N NaOH (2.75 mL, 2.75 mmol). After stirring at room temperature for 4 hours, water (10 mL) is added. Acidification (2 N HCl) and filtration gives 6-fluoro-2-naphthoic acid as a white solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-Fluoro-2-naphthoic acid interact with sunset yellow aggregates? Does this differ from simpler probe molecules?

A1: Research indicates that this compound displays a preference for associating as clusters at the ends of sunset yellow stacks. [] This contrasts with previous findings using smaller, simpler probe molecules like fluorophenols. The larger size and structural complexity of this compound likely contribute to its distinct interaction pattern with the sunset yellow assemblies.

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